Glutamic acid, N-formyl-

Description

Contextualization within Amino Acid Metabolism Research

N-Formyl-L-glutamic acid is intrinsically linked to amino acid metabolism, serving as a key intermediate in the catabolic pathway of L-histidine. The breakdown of histidine in many organisms, from bacteria to humans, proceeds through a series of enzymatic steps that ultimately yield glutamate (B1630785). ebi.ac.uk This pathway intersects with folate metabolism, highlighting the interconnectedness of various metabolic networks within a cell.

The degradation of L-histidine to L-glutamate involves a five-step pathway. ebi.ac.uk One of the key reactions in this pathway is the conversion of N-formimino-L-glutamate to N-formyl-L-glutamate or directly to L-glutamate and formamide (B127407), depending on the organism and the specific enzymatic machinery present. ebi.ac.uk In some organisms, such as Pseudomonas putida, N-formyl-L-glutamate is the terminal intermediate, which is then hydrolyzed by the enzyme N-formylglutamate deformylase (also known as formylglutamate amidohydrolase) to produce L-glutamate and formate (B1220265). nih.govpnas.orgwikipedia.org

Historical Perspectives on its Discovery and Early Characterization

The identification of N-formyl-L-glutamic acid as a metabolic intermediate dates back to the mid-20th century. In 1954, Herbert Tabor and Alan H. Mehler were the first to isolate and identify N-formyl-L-glutamic acid as a product in the enzymatic degradation of L-histidine. nih.gov Their work was instrumental in elucidating the steps of the histidine catabolic pathway. Subsequent research further solidified the role of this compound. For instance, studies on Pseudomonas species in the 1980s led to the purification and characterization of formylglutamate amidohydrolase, the enzyme responsible for the final step of histidine degradation in these bacteria. nih.gov These early studies laid the foundation for our current understanding of N-formylglutamic acid's role in metabolism.

N-Formylglutamic Acid as a Central Metabolite in Biological Systems

N-Formyl-L-glutamic acid is considered a central metabolite due to its presence and participation in fundamental biological pathways across a wide range of organisms, from bacteria to humans. hmdb.ca Its significance extends beyond just being an intermediate in histidine breakdown.

The formation and breakdown of N-formylglutamic acid are linked to one-carbon metabolism through its connection with tetrahydrofolate (THF). In some metabolic contexts, the formyl group of N-formylglutamic acid can be transferred to THF, a key carrier of one-carbon units. These one-carbon units are essential for the biosynthesis of purines, thymidine, and certain amino acids. While the direct transfer from N-formylglutamate is less common than from N-formiminoglutamate, the interplay highlights the compound's position within the broader metabolic network. nih.govenzyme-database.orgqmul.ac.uk

In humans, N-formyl-L-glutamic acid is involved in the pathway related to hereditary folate malabsorption. hmdb.ca This underscores its clinical relevance and its importance in human health. The compound is classified as a primary metabolite, meaning it is directly involved in the normal growth, development, and reproduction of an organism. hmdb.ca

The enzyme N-formylglutamate deformylase (EC 3.5.1.68) catalyzes the hydrolysis of N-formyl-L-glutamate into L-glutamate and formate. wikipedia.orguniprot.org This reaction is the terminal step in the histidine utilization pathway in organisms like Pseudomonas putida. nih.govpnas.org The regulation and characteristics of this enzyme have been a subject of research, providing insights into the metabolic control of this pathway. nih.gov

Interactive Data Table: Properties of N-Formyl-L-glutamic acid

| Property | Value | Source |

| IUPAC Name | (2S)-2-formamidopentanedioic acid | nih.gov |

| Molecular Formula | C6H9NO5 | nih.gov |

| Molecular Weight | 175.14 g/mol | nih.gov |

| CAS Number | 1681-96-5 | nih.gov |

| ChEBI ID | CHEBI:48309 | nih.gov |

Interactive Data Table: Key Enzymes in N-Formylglutamic Acid Metabolism

| Enzyme | EC Number | Reaction | Organism Example |

| N-formylglutamate deformylase | 3.5.1.68 | N-formyl-L-glutamate + H2O → L-glutamate + formate | Pseudomonas putida |

| Glutamate formimidoyltransferase | 2.1.2.5 | 5-formimidoyltetrahydrofolate + L-glutamate ⇌ tetrahydrofolate + N-formimidoyl-L-glutamate | Eukaryotes |

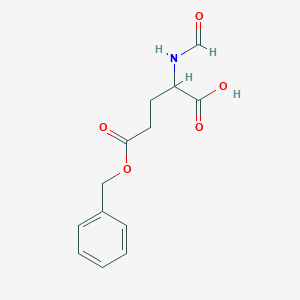

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15NO5 |

|---|---|

Molecular Weight |

265.26 g/mol |

IUPAC Name |

2-formamido-5-oxo-5-phenylmethoxypentanoic acid |

InChI |

InChI=1S/C13H15NO5/c15-9-14-11(13(17)18)6-7-12(16)19-8-10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,14,15)(H,17,18) |

InChI Key |

MFJUVGDWGUQYJC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC=O |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC=O |

Origin of Product |

United States |

Biochemical Pathways and Metabolic Interconnections

N-Formylglutamic Acid in Histidine Catabolism

The breakdown of the amino acid L-histidine in many organisms proceeds through a conserved pathway that ultimately yields L-glutamate. researchgate.netasm.org N-formylglutamic acid appears as an intermediate in a specific branch of this pathway, particularly prominent in certain bacteria like Pseudomonas. asm.orgnih.gov

The catabolism of histidine universally proceeds through the first three steps to produce N-formiminoglutamate (FIGLU). nih.govwikipedia.org At this juncture, the pathway can diverge. In organisms such as Pseudomonas aeruginosa, N-formiminoglutamate is converted to N-formyl-L-glutamate and ammonia (B1221849). asm.orgebi.ac.ukacs.org This reaction is catalyzed by the enzyme N-formimino-L-glutamate iminohydrolase (also known as N-formimino-L-glutamate deiminase or HutF), which is a member of the amidohydrolase superfamily. nih.govacs.org This enzymatic step effectively hydrolyzes the formimino group, liberating a second molecule of ammonia from the original histidine molecule. asm.orgnih.gov

The final step in this specific histidine degradation route is the hydrolysis of N-formyl-L-glutamate to generate L-glutamate and formate (B1220265). asm.orgnih.gov This reaction is catalyzed by N-formylglutamate deformylase, also known as formylglutamate amidohydrolase (FGase) or HutG in Pseudomonas. nih.govuniprot.orgebi.ac.uk This enzyme ensures the release of the final products, which can then enter central metabolism. asm.org

Research on formylglutamate amidohydrolase from Pseudomonas putida has revealed specific properties of the enzyme. nih.govresearchgate.net It functions as a monomer with a molecular weight of approximately 50,000. nih.govresearchgate.net The enzyme's activity is stimulated by divalent metal ions, with cobalt (Co²⁺) and iron (Fe²⁺) being the most effective activators. ebi.ac.uknih.gov It exhibits optimal activity in a pH range of 7.0 to 8.0. nih.gov The enzyme demonstrates a high degree of specificity; for instance, N-acetyl-L-glutamate is not a substrate but acts as a competitive inhibitor. nih.gov

Enzymatic Properties of Formylglutamate Amidohydrolase (FGase) from Pseudomonas putida

| Property | Finding | Reference |

|---|---|---|

| Enzyme Name | Formylglutamate amidohydrolase (FGase); N-formylglutamate deformylase | nih.govuniprot.org |

| Gene | hutG | uniprot.orgebi.ac.uk |

| Reaction Catalyzed | N-formyl-L-glutamate → L-glutamate + Formate | asm.orgnih.gov |

| Molecular Weight | ~50,000 Da (monomer) | nih.govresearchgate.net |

| Optimal pH | 7.0 - 8.0 | ebi.ac.uknih.gov |

| Activators | Divalent metal ions, especially Co²⁺ and Fe²⁺ | ebi.ac.uknih.gov |

| Inhibitors | N-acetyl-L-glutamate, N-formyl-L-aspartate (competitive) | nih.gov |

The pathway for histidine degradation is not uniform across all microorganisms. researchgate.netasm.org While the initial steps to form N-formiminoglutamate (FIGLU) are highly conserved, its subsequent processing varies. nih.gov

Two distinct, folate-independent pathways for FIGLU degradation exist in Pseudomonas aeruginosa. ebi.ac.uk

Two-Step Pathway: This involves the sequential action of two enzymes. First, N-formimino-L-glutamate deiminase (HutF) hydrolyzes FIGLU to N-formyl-L-glutamate and ammonia. ebi.ac.ukacs.org Then, N-formylglutamate deformylase (HutG) hydrolyzes N-formyl-L-glutamate to L-glutamate and formate. asm.orgebi.ac.uk This pathway yields two molecules of ammonia per molecule of histidine. csic.es

One-Step Pathway: An alternative route involves the direct hydrolysis of FIGLU to L-glutamate and formamide (B127407), catalyzed by N-formimino-L-glutamate hydrolase. asm.orgebi.ac.uk

The coexistence of these alternative pathways in the same organism is a subject of ongoing research. ebi.ac.uk In contrast, other bacteria utilize a folate-dependent pathway where the formimino group of FIGLU is transferred directly to tetrahydrofolate, bypassing the formation of N-formylglutamic acid entirely. nih.gov The absence of formylglutamate amidohydrolase activity in many organisms suggests that the gene for this enzyme may have evolved separately from other histidine utilization (hut) genes. nih.gov

Interplay with Folate Metabolism and One-Carbon Metabolism

One-carbon metabolism comprises a network of biochemical reactions essential for transferring one-carbon units, which are vital for numerous biosynthetic processes. tavernarakislab.grcreative-proteomics.com N-formylglutamic acid serves as an important link between histidine catabolism and this central metabolic network by contributing to the pool of one-carbon units carried by folate coenzymes. hmdb.ca

The formyl group of N-formylglutamic acid can be transferred to tetrahydrofolate (THF), a primary carrier of one-carbon units. nih.gov This reaction channels the one-carbon unit derived from the histidine backbone into the cellular folate pool. hmdb.ca The enzyme glutamate (B1630785) formiminotransferase (EC 2.1.2.5), primarily known for transferring a formimino group from FIGLU to THF, can also catalyze the reversible formyl transfer from 5-formyltetrahydrofolate to L-glutamate, which implies a potential role in handling N-formylglutamate. nih.govqmul.ac.ukgenome.jp The transfer of the formyl group from N-formylglutamate to THF generates 10-formyltetrahydrofolate, a key intermediate in one-carbon metabolism. This effectively connects the degradation of histidine to the broader network of folate-dependent biosynthetic reactions. news-medical.net

The one-carbon units carried by tetrahydrofolate are indispensable for the de novo synthesis of nucleotides, the building blocks of DNA and RNA. fao.orgnih.govnih.gov The 10-formyl-THF generated from the one-carbon unit of N-formylglutamate is a direct precursor for purine (B94841) biosynthesis. fao.org Specifically, the formyl group is incorporated into the purine ring at the C-2 and C-8 positions. fao.orgbu.edu

Furthermore, the folate cycle is interconnected, and the one-carbon units can be interconverted between different forms, such as 5,10-methylenetetrahydrofolate. creative-proteomics.comfao.org This latter compound is the methyl donor for the synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP), a critical step in DNA synthesis. fao.orgnih.gov Therefore, by feeding its formyl group into the folate pool, N-formylglutamic acid indirectly supports the synthesis of precursors required for both purine and pyrimidine (B1678525) production, highlighting its significance in linking amino acid catabolism with the fundamental processes of nucleic acid biosynthesis. nih.gov

Associations with Folate Cycle Pathways

N-Formylglutamic acid is intrinsically linked to the folate cycle, a critical network of reactions involving the transfer of one-carbon units. creative-proteomics.com These pathways are fundamental for the biosynthesis of nucleotides (purines and thymidylate) and the regeneration of methionine. creative-proteomics.comfao.org

The primary connection of N-formylglutamic acid to this cycle is through the degradation of histidine. An intermediate in this catabolic pathway, N-formiminoglutamate (FIGLU), requires the folate derivative tetrahydrofolate (THF) for its conversion to glutamate. When folate levels are insufficient, this reaction is impaired, leading to the accumulation and excretion of FIGLU, which has historically been used as a biomarker for folate deficiency.

Recent research has uncovered a more direct role for N-formylglutamic acid in folate metabolism, particularly in prokaryotes that lack the enzyme 5-formyltetrahydrofolate cycloligase (5-FCL). nih.govnih.gov This enzyme is responsible for salvaging 5-formyltetrahydrofolate (5-CHO-THF), a folate derivative that is not a direct one-carbon donor and can inhibit other folate-dependent enzymes. nih.govnih.gov In certain bacteria and archaea, the histidine degradation enzyme glutamate formiminotransferase (FT) can "moonlight" by catalyzing the transfer of a formyl group from 5-CHO-THF to glutamate, thereby producing N-formylglutamate. nih.govrhea-db.orgdntb.gov.ua This reaction serves as an alternative route to metabolize and detoxify 5-CHO-THF. nih.gov The N-formylglutamate produced in this reaction is considered a metabolic dead-end and is subsequently hydrolyzed into glutamate and formate. nih.gov

| Feature | Description | Key Molecules | Significance |

| Histidine Catabolism Link | FIGLU, a precursor in histidine breakdown, requires THF to be converted to glutamate. | N-formiminoglutamate (FIGLU), Tetrahydrofolate (THF) | Links amino acid metabolism to the folate cycle. FIGLU is a biomarker for folate deficiency. |

| Folate Salvage Pathway | In some prokaryotes, glutamate formiminotransferase transfers a formyl group from 5-CHO-THF to glutamate. | 5-formyltetrahydrofolate (5-CHO-THF), Glutamate, N-formylglutamate | Provides an alternative pathway for metabolizing the inhibitory 5-CHO-THF in organisms lacking 5-FCL. |

| Metabolic End Product | N-formylglutamate formed from the salvage pathway is hydrolyzed. | N-formylglutamate, Glutamate, Formate | Regenerates glutamate and releases formate, which can enter one-carbon metabolism. |

N-Formylglutamic Acid in Microbial Intermediary Metabolism

N-formylglutamic acid is a key metabolite in the intermediary metabolism of numerous microorganisms, particularly in the context of amino acid utilization. hmdb.ca

Presence and Metabolic Significance Across Prokaryotic Domains

The compound is found ubiquitously across prokaryotic domains, where it primarily functions as an intermediate in the degradation of L-histidine. hmdb.ca The ability to catabolize histidine is widespread among bacteria and serves as a crucial strategy for obtaining carbon and, notably, nitrogen. nih.govcsic.es The metabolic pathways for histidine utilization can vary between different bacterial genera, impacting the final products and the efficiency of nutrient acquisition. frontiersin.org The presence of pathways involving N-formylglutamate highlights the metabolic diversity within prokaryotes for processing amino acids. nih.govkhanacademy.org

Involvement in Formylmethanofuran-Related Processes

While N-formylglutamic acid is central to one-carbon metabolism via the folate cycle, there is no direct evidence of its involvement in the formylmethanofuran-related processes of methanogenesis. Methanogenic archaea utilize a distinct pathway for one-carbon transfers that relies on different coenzymes, namely methanofuran (B1217411) (MFR) and tetrahydromethanopterin (H₄MPT), not tetrahydrofolate. ontosight.ainih.gov

The process begins with the reduction of CO₂ to formate, which is then transferred to methanofuran to create formylmethanofuran (B1241027). ontosight.ai The formyl group is subsequently transferred from formylmethanofuran to H₄MPT by the enzyme formylmethanofuran:tetrahydromethanopterin N-formyltransferase. string-db.org Although both the folate and methanopterin (B14432417) systems involve the transfer of formyl groups, they are functionally and structurally distinct pathways. nih.gov Some methylotrophic bacteria use methylofuran (MYFR), an analog of methanofuran, as a prosthetic group to shuttle one-carbon units, but this process is also separate from the folate-dependent N-formylglutamate pathway. rcsb.org

Broader Context in Amino Acid Degradation Pathways in Bacteria

N-formylglutamic acid is a defining intermediate in one of the two primary pathways for histidine degradation found in bacteria. nih.gov This pathway, often referred to as "pathway 2," is prominent in genera such as Pseudomonas. nih.govfrontiersin.org

In this pathway, after the initial steps of histidine conversion, the resulting N-formiminoglutamate (FIGLU) is hydrolyzed by the enzyme N-formimino-L-glutamate iminohydrolase (HutF) to yield N-formyl-L-glutamate and ammonia. acs.org Subsequently, the enzyme N-formylglutamate amidohydrolase (or deformylase), the product of the hutG gene, hydrolyzes N-formylglutamate to L-glutamate and formate. nih.govresearchgate.net

This pathway is particularly significant for nitrogen assimilation. For every molecule of histidine degraded, it yields three usable nitrogen atoms (two as ammonia and one in glutamate), making it highly efficient for bacteria growing in nitrogen-limited environments. nih.govcsic.es This contrasts with the alternative pathway found in bacteria like Klebsiella and Bacillus, which produces formamide instead of formate and yields only two usable nitrogen atoms per histidine molecule. nih.govfrontiersin.org

The regulation and enzymes of these pathways have been studied, revealing specific hydrolases for N-formylglutamate in organisms like Pseudomonas putida. nih.govresearchgate.net The broader context also includes other formylated amino acids, such as N-formylmethionine (fMet), which plays a crucial, yet distinct, role as the initiating amino acid in bacterial protein synthesis and is subject to its own metabolic processing. wikipedia.org

| Pathway Feature | Histidine Degradation Pathway 1 (e.g., Klebsiella) | Histidine Degradation Pathway 2 (e.g., Pseudomonas) |

| Key Intermediate | N-formiminoglutamate (FIGLU) | N-formiminoglutamate (FIGLU) -> N-formylglutamate |

| Final Products | Glutamate, Formamide, Ammonia | Glutamate, Formate, 2x Ammonia |

| Nitrogen Yield | 2 usable nitrogen atoms per histidine | 3 usable nitrogen atoms per histidine |

| Key Enzymes | Formiminoglutamase | N-formimino-l-glutamate iminohydrolase (HutF), N-formylglutamate deformylase (HutG) |

Enzymology and Mechanistic Investigations

N-Formylglutamate Deformylase (EC 3.5.1.68)

N-Formylglutamate deformylase, also known as formylglutamate amidohydrolase (FGase), is a key enzyme in the histidine catabolism pathway. wikipedia.org It belongs to the hydrolase family, specifically acting on carbon-nitrogen bonds in linear amides. wikipedia.org The systematic name for this enzyme class is N-formyl-L-glutamate amidohydrolase. wikipedia.org

The primary catalytic function of N-formylglutamate deformylase is the hydrolysis of N-formyl-L-glutamate. wikipedia.orguniprot.org This reaction represents the terminal step in the five-step pathway for histidine utilization in organisms like Pseudomonas putida. nih.govnih.gov The reaction proceeds with the incorporation of a water molecule to yield L-glutamate and formate (B1220265) as the final products. wikipedia.orguniprot.org

The stoichiometry of the reaction is as follows:

N-formyl-L-glutamate + H₂O ⇌ L-glutamate + formate wikipedia.org

This enzymatic step is crucial for converting the intermediate from histidine breakdown into a central metabolite, L-glutamate.

Studies on N-formylglutamate deformylase from Pseudomonas putida have elucidated its substrate specificity and kinetic properties. The enzyme exhibits a Michaelis-Menten constant (Kₘ) of 14 mM for its primary substrate, N-formyl-L-glutamate. uniprot.orgnih.gov Notably, the structurally similar compound N-acetyl-L-glutamate is not a substrate for this enzyme. nih.gov The enzyme demonstrates maximal activity within a pH range of 7 to 8. nih.gov

| Parameter | Value | Substrate | Organism |

| Kₘ | 14 mM | N-formyl-L-glutamate | Pseudomonas putida |

| Optimal pH | 7.0 - 8.0 | N/A | Pseudomonas putida |

This table summarizes the key kinetic parameters of N-formylglutamate deformylase.

The catalytic activity of N-formylglutamate deformylase is significantly influenced by the presence of divalent metal ions. nih.gov The enzyme is stimulated by Co(II), which has been identified as the most effective activator. nih.gov Fe(II) also serves as a potent activator, particularly at lower concentrations; however, at concentrations exceeding 0.1 mM, it can slightly inhibit the enzyme's activity. uniprot.org Other divalent cations such as Cd(II), Ca(II), Mn(II), Zn(II), Ni(II), and Mg(II) have been tested and found to be ineffective as activators. uniprot.org

| Divalent Metal Ion | Effect on Enzyme Activity |

| Co(II) | Strong activation |

| Fe(II) | Activation at low concentrations, slight inhibition at >0.1 mM |

| Cd(II), Ca(II), Mn(II), Zn(II), Ni(II), Mg(II) | Ineffective as activators |

This table outlines the effects of various divalent metal ions on the activity of N-formylglutamate deformylase.

N-formylglutamate deformylase is subject to competitive inhibition by molecules that are structurally analogous to its substrate. nih.gov Both N-acetyl-L-glutamate and N-formyl-L-aspartate have been identified as competitive inhibitors of the enzyme from P. putida. nih.gov The inhibition constants (Kᵢ) for N-acetyl-L-glutamate and N-formyl-L-aspartate are 6 mM and 9 mM, respectively. nih.gov This competitive inhibition suggests that these molecules bind to the active site of the enzyme, thereby preventing the substrate from binding.

| Inhibitor | Inhibition Type | Kᵢ Value |

| N-acetyl-L-glutamate | Competitive | 6 mM |

| N-formyl-L-aspartate | Competitive | 9 mM |

This table details the inhibition profiles for N-formylglutamate deformylase.

In Pseudomonas putida, the gene encoding N-formylglutamate deformylase is designated as hutG. uniprot.orgnih.gov The protein product of this gene is a monomer with a molecular weight of approximately 50,000. nih.gov The hutG gene is part of the histidine utilization (hut) gene cluster, and its expression can be induced by N-formylglutamate or urocanate. nih.govnih.gov The gene order within this cluster has been determined to be hutG-hutI-hutH-hutU-hutC-hutF. nih.gov Interestingly, the regulation of hutG synthesis appears to be somewhat uncoordinated with the other hut enzymes, which has led to the suggestion that it may have evolved separately. nih.gov

N-Formimino-L-Glutamate Iminohydrolase (HutF, Pa5106)

N-formimino-L-glutamate iminohydrolase, designated as HutF (with the locus tag Pa5106 in Pseudomonas aeruginosa), is another critical enzyme in the histidine degradation pathway. acs.orgnih.govresearchgate.net It is a member of the amidohydrolase superfamily and catalyzes the deamination of N-formimino-L-glutamate to produce N-formyl-L-glutamate and ammonia (B1221849). acs.orgnih.govnih.gov This reaction precedes the step catalyzed by N-formylglutamate deformylase. nih.gov

The crystal structure of HutF from P. aeruginosa has been resolved, revealing a distorted (β/α)₈-barrel fold in its larger domain. nih.govresearchgate.net The active site contains a single zinc atom, which is essential for its catalytic activity. researchgate.netnih.gov The proposed catalytic mechanism involves the activation of a metal-bound water molecule, which then acts as a nucleophile to attack the formimino group of the substrate. nih.govnih.gov

Role in N-Formylglutamic Acid Formation from N-Formiminoglutamate

N-formyl-L-glutamic acid is a key intermediate in the enzymatic degradation of L-histidine. nih.govnih.gov One of the primary pathways for the degradation of N-formimino-L-glutamate involves its conversion to L-glutamate, and N-formyl-L-glutamate is a crucial intermediate in this process. nih.gov In organisms such as Pseudomonas aeruginosa, the protein Pa5106, identified as N-formimino-l-glutamate iminohydrolase (HutF), catalyzes the deimination of N-formimino-L-glutamate to produce N-formyl-L-glutamate and ammonia. nih.govnih.govresearchgate.net This reaction is a critical step in the histidine degradation pathway, which ultimately leads to the formation of glutamate (B1630785). nih.gov Subsequently, another enzyme, N-formyl-L-glutamate amidohydrolase, catalyzes the hydrolysis of N-formyl-L-glutamate to yield formate and L-glutamate. nih.govwikipedia.org

The degradation pathway of N-formimino-L-glutamate can vary between different organisms. While some bacteria utilize the deimination to N-formyl-L-glutamate, others may employ a hydrolysis reaction to form formamide (B127407) and L-glutamate directly. nih.govwikipedia.org

Enzyme Classification within Amidohydrolase Superfamily

The enzyme responsible for the conversion of N-formimino-L-glutamate to N-formyl-L-glutamate, N-formimino-L-glutamate deiminase (also referred to as N-formimino-l-glutamate iminohydrolase), is a member of the amidohydrolase superfamily. nih.govnih.gov This extensive protein family includes over 20,000 members that catalyze the hydrolysis of various amide or ester bonds. wikipedia.orgnih.gov The classification of this enzyme within the amidohydrolase superfamily is based on comprehensive amino acid sequence comparisons and three-dimensional structural similarities with other authenticated members of this family. nih.govnih.gov A defining characteristic of this superfamily is a distinctive (β/α)₈-barrel structural fold that houses a metal center in the active site. nih.govnih.gov

Structural Insights and Active Site Features

Structural studies of N-formimino-l-glutamate iminohydrolase from Pseudomonas aeruginosa (Pa5106) have provided significant insights into its function. The enzyme's structure consists of a subunit with two domains, the larger of which is a distorted (β/α)₈-barrel composed of eight β-strands and eleven α-helices. nih.govresearchgate.net The smaller domain is comprised of eight β-strands. nih.govresearchgate.net

The active site contains a single zinc ion which is crucial for catalysis. nih.govresearchgate.net This metal center is coordinated by three amino acid residues: His-56, His-58, and His-232, along with a carboxylate oxygen from Asp-320. nih.gov A key feature of the active site is a nucleophilic water molecule that is coordinated to the zinc atom and is hydrogen-bonded to Asp-320 and His-269. nih.govresearchgate.net Computational docking studies suggest that the substrate, N-formimino-L-glutamate, binds in a specific orientation that facilitates a nucleophilic attack on the formimino group by the metal-activated hydroxide (B78521). researchgate.net

| Feature | Description |

| Enzyme | N-formimino-l-glutamate iminohydrolase (Pa5106/HutF) |

| Overall Structure | Two domains; a large distorted (β/α)₈-barrel and a smaller eight-stranded β-domain. nih.govresearchgate.net |

| Active Site Metal | Mononuclear Zinc (Zn²⁺). nih.govresearchgate.net |

| Metal Coordinating Residues | His-56, His-58, His-232, Asp-320. nih.gov |

| Key Active Site Residues | Asp-320, His-269 (involved in activating the nucleophilic water molecule). nih.govresearchgate.netresearchgate.net |

Proposed Catalytic Mechanisms for Deamination Reactions

The proposed catalytic mechanism for the deimination of N-formimino-L-glutamate by N-formimino-l-glutamate iminohydrolase is initiated by the metal center. researchgate.net The reaction begins with the abstraction of a proton from the zinc-bound water molecule by the imidazole (B134444) side chain of His-269, which acts as a general base. researchgate.net This generates a highly nucleophilic hydroxide ion that attacks the formimino carbon of the substrate, leading to the formation of a tetrahedral intermediate. researchgate.netresearchgate.net

The collapse of this unstable intermediate is facilitated by the carboxylate side chain of Asp-320, which abstracts a second proton. researchgate.net Subsequently, the C-N bond of the substrate is cleaved, and His-269, now protonated, acts as a general acid to donate a proton to the departing amino group, releasing it as ammonia and forming the N-formyl-L-glutamate product. researchgate.net An invariant glutamate residue, Glu-235, is thought to stabilize the positively charged formimino group of the substrate through an ion pair interaction. researchgate.net

Glutamate Formimidoyltransferase (EC 2.1.2.5)

Catalytic Reaction with 5-Formimidoyltetrahydrofolate and L-Glutamate

Glutamate formimidoyltransferase (EC 2.1.2.5) is another crucial enzyme in the metabolism of histidine degradation products. qmul.ac.ukgenome.jp It catalyzes the transfer of a formimidoyl group from 5-formimidoyltetrahydrofolate to L-glutamate. qmul.ac.uk The reaction is as follows:

5-formimidoyltetrahydrofolate + L-glutamate ⇌ tetrahydrofolate + N-formimidoyl-L-glutamate qmul.ac.ukgenome.jp

This enzyme is essential for processing the formimino group that originates from histidine catabolism, transferring it to the folate coenzyme pool. In some prokaryotes, this enzyme has also been shown to catalyze the formyl transfer from 5-formyltetrahydrofolate to L-glutamate, generating N-formylglutamate, demonstrating a "moonlighting" function. nih.gov

| Reactants | Products |

| 5-Formimidoyltetrahydrofolate | Tetrahydrofolate |

| L-Glutamate | N-formimidoyl-L-glutamate |

Bifunctional Enzyme Activity in Eukaryotic Systems

In eukaryotic organisms, including mammals, glutamate formimidoyltransferase exists as a bifunctional enzyme. qmul.ac.ukgenome.jp It combines the catalytic activity of glutamate formimidoyltransferase with that of formimidoyltetrahydrofolate cyclodeaminase (EC 4.3.1.4) in a single polypeptide chain. qmul.ac.ukgenome.jpnih.gov This bifunctional enzyme, often abbreviated as FTCD, is typically a large, homo-octameric complex. nih.gov

The fusion of these two activities provides a metabolic advantage by channeling the product of the first reaction, N5-formimino-tetrahydrofolate, directly to the active site of the second enzyme. nih.gov The cyclodeaminase activity then catalyzes the cyclization of N5-formimino-tetrahydrofolate to produce N5,N10-methenyl-tetrahydrofolate and ammonia. nih.gov This channeling mechanism enhances the efficiency of the metabolic pathway that links histidine degradation to the folate-dependent one-carbon pool. nih.gov Defects in this bifunctional enzyme are the cause of the metabolic disorder known as glutamate formiminotransferase deficiency. nih.govsigmaaldrich.com

Other Related Formyl-Hydrolyzing Enzymes

While the primary focus may be on enzymes that directly metabolize N-formyl-L-glutamate, a broader understanding of formyl-hydrolyzing enzymes provides valuable context. This includes enzymes that act on formylated peptides and other N-substituted formamides, showcasing the diversity of catalytic activities involving the removal of a formyl group.

N-Acylaminoacyl-Peptide Hydrolase Activity on Formylated Peptides

N-Acylaminoacyl-peptide hydrolase (APEH), also known as acylpeptide hydrolase or acylamino-acid-releasing enzyme, is a serine protease primarily recognized for its role in cellular protein turnover. nih.gov Its main function is to catalyze the hydrolysis of the N-terminal acetylated amino acid from small peptides, a crucial step in the degradation of N-terminally acetylated proteins. mybiosource.com However, its substrate specificity is not exclusively limited to acetylated molecules.

Research has demonstrated that APEH also possesses the capability to cleave N-terminal formylamino acids from formylated peptides. nih.govresearchgate.net This activity is significant as N-formylated peptides are characteristic of protein synthesis in bacteria and are released from damaged mitochondria, acting as potent signaling molecules in the immune system. westmont.edu APEH's ability to hydrolyze and clear these bacterial N-formylated peptides suggests a role in modulating inflammatory responses. westmont.edu

The substrate specificity of APEH is largely determined by the N-terminal acylated amino acid residue. nih.gov The enzyme preferentially removes Ac-Ala, Ac-Met, and Ac-Ser from peptides. mybiosource.comuniprot.org The nature of the amino acid in the second position of the peptide generally has a minor effect on the reaction rate, although charged residues or proline in this position can significantly retard or abolish the activity. nih.govnih.gov While the enzyme's action on various N-acyl groups—including acetyl, formyl, and chloroacetyl—has been noted, detailed kinetic studies comparing its efficiency on formylated versus acetylated peptides are not extensively documented in the available literature. researchgate.net The enzyme's primary documented role remains the hydrolysis of N-acetylated peptides. mybiosource.com

N-Substituted Formamide Deformylase Activity

N-substituted formamide deformylase (NfdA) is an enzyme identified in the soil bacterium Arthrobacter pascens. nih.gov This enzyme belongs to the hydrolase family and specifically acts on the carbon-nitrogen bond in linear amides. wikipedia.org NfdA catalyzes the hydrolysis of an N-substituted formamide to yield the corresponding amine and formate. nih.govnih.gov The enzyme was characterized as a homodimer with a native molecular mass of approximately 61 kDa. nih.gov

Mechanistic studies revealed that NfdA has a narrow and distinct substrate spectrum. nih.govpnas.org Its activity has been tested against various N-substituted formamides and amides. The enzyme shows the highest activity towards N-benzylformamide, which is considered its most suitable substrate. nih.govpnas.org The hydrolysis of N-benzylformamide follows Michaelis-Menten kinetics. pnas.org Other substrates, such as N-butylformamide, are hydrolyzed at significantly lower rates. nih.govpnas.org Importantly, the enzyme utilizes no amides as substrates. nih.govpnas.org

The substrate specificity of NfdA from A. pascens is notably different from that of N-formylglutamate deformylase found in other bacteria like Pseudomonas putida, which specifically degrades N-formylglutamate. pnas.org The distinct substrate profile of NfdA indicates that it is not responsible for the hydrolysis of N-formyl-L-glutamate. pnas.org

Detailed research findings on the substrate specificity and kinetic parameters of NfdA are summarized in the table below.

| Substrate | Relative Activity (%) | Km (mM) | Vmax (μmol·min⁻¹·mg⁻¹) | Reference |

|---|---|---|---|---|

| N-Benzylformamide | 100 | 0.075 | 52.7 | pnas.org |

| N-Butylformamide | 3.4 | 7.5 | 6.3 | pnas.org |

| Allylformamide | Poor Substrate | N/A | N/A | pnas.org |

| N-(2-cyclohex-1-enylethyl)formamide | Poor Substrate | N/A | N/A | pnas.org |

| N-(α-methylbenzyl)formamide | Poor Substrate | N/A | N/A | pnas.org |

Chemical Synthesis and Derivatization Approaches in Laboratory Settings

Classic Synthetic Methods for N-Formyl-L-Glutamic Acid

One of the most established and widely cited methods for the N-formylation of amino acids, including L-glutamic acid, involves the use of acetic formic anhydride (B1165640) (AFA). nih.govwikipedia.org This reagent is typically generated in situ by reacting formic acid with acetic anhydride. nih.govorgsyn.org This classic procedure dates back to early 20th-century research and was notably applied by du Vigneaud in 1932 for the N-formylation of amino acids. nih.gov

The general mechanism involves the formation of the mixed anhydride, which is a more potent acylating agent than formic acid alone. The amino group of L-glutamic acid performs a nucleophilic attack on the formyl carbon of the anhydride, leading to the formation of the N-formyl derivative and acetic acid as a byproduct. Researchers have successfully used this method to prepare various N-formylamino acids in high yields, often between 78% and 90%. nih.gov A key advantage of this procedure, when carefully controlled, is the ability to introduce the formyl group without causing racemization of the chiral center of the amino acid. datapdf.com

A typical laboratory procedure involves dissolving the amino acid in formic acid, followed by the slow addition of acetic anhydride while maintaining a low temperature to control the exothermic reaction. nih.govnih.gov The resulting N-formyl-L-glutamic acid can then be isolated and purified.

Modern N-Formylation Techniques for Amino Acids

While the classic AFA method is effective, the search for milder conditions, higher efficiency, and broader substrate scope has led to the development of numerous modern N-formylation techniques. These methods often employ different formylating agents or catalytic systems to achieve the desired transformation.

Activated Formic Acid Derivatives: A common strategy involves the activation of formic acid with coupling reagents typically used in peptide synthesis. thieme-connect.comnih.gov Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) react with formic acid to form a highly reactive O-formyl-isourea intermediate, which readily formylates the amino group. nih.govresearchgate.netthermofisher.com This method is particularly useful for the formylation of amino acid esters with minimal or no racemization. nih.gov

Orthoformates: Trialkyl orthoformates, such as triethyl orthoformate (TEOF) or trimethyl orthoformate (TMOF), serve as effective formylating agents for amino acid esters. nih.govresearchgate.netthieme-connect.com These reactions are often performed at elevated temperatures and can proceed in high yield without racemization. nih.govthieme-connect.com Some protocols have demonstrated the efficacy of TEOF in water, offering a greener alternative to traditional organic solvents. nih.govresearchgate.net

Catalytic Approaches: A significant advancement has been the use of catalysts to promote N-formylation under milder conditions. Various catalysts have been explored, including:

Lewis acids: Metal salts like indium chloride (InCl₃) have been shown to catalyze the formylation of amines with formic acid. researchgate.net Indium metal itself has also been used as an effective catalyst under solvent-free conditions, demonstrating high chemoselectivity for amino groups over hydroxyl groups. thieme-connect.com

Iodine: Molecular iodine has emerged as a simple, inexpensive, and non-toxic catalyst for N-formylation using formic acid under solvent-free conditions, preserving the stereochemistry of α-amino acid esters. organic-chemistry.orgthieme-connect.com

Solid-supported reagents: To simplify purification and catalyst recovery, solid acid catalysts such as silica-supported sulfuric acid have been employed. nih.govmdpi.com These catalysts can be easily filtered from the reaction mixture and reused. mdpi.com

Novel Reagents and Conditions: Recent research has introduced innovative formylating systems. One such method is the peroxide-mediated decarboxylative coupling of amino acids with glyoxylic acid, which serves as a formyl equivalent. chemrxiv.orgchemrxiv.org This approach is notable for producing only water and carbon dioxide as byproducts. chemrxiv.org Another simple protocol involves using N,N-dimethylformamide (DMF) as the formyl source, activated by a promoter like imidazole (B134444). researchgate.net

| Method | Formylating Agent(s) | Key Features | Typical Substrate |

|---|---|---|---|

| Classic Anhydride | Formic Acid + Acetic Anhydride | Well-established, high yield; requires temperature control. nih.gov | Free Amino Acids |

| Carbodiimide (B86325) Activation | Formic Acid + DCC/EDCI | Minimal racemization; byproduct (urea) removal necessary. nih.govresearchgate.net | Amino Acid Esters |

| Orthoformates | Triethyl Orthoformate (TEOF) | Good yields, high optical purity; often requires heat. nih.govthieme-connect.com | Amino Acid Ester Hydrochlorides |

| Catalytic (Indium) | Formic Acid + Indium metal | Solvent-free, chemoselective for amines over alcohols. thieme-connect.com | Amines, Amino Alcohols |

| Catalytic (Iodine) | Formic Acid + I₂ | Solvent-free, inexpensive, non-toxic catalyst. organic-chemistry.org | Amines, Amino Acid Esters |

| Decarboxylative Coupling | Glyoxylic Acid + Peroxide | Metal-free; generates only H₂O and CO₂ as byproducts. chemrxiv.orgchemrxiv.org | Amino Acid Esters, Peptides |

Strategic Application of N-Formylamino Acids in Peptide Synthesis

The formyl group is an important tool in the arsenal (B13267) of peptide chemists, serving primarily as a protecting group for the α-amino function of amino acids. nih.govnih.govscispace.com Its strategic application offers several advantages in the stepwise assembly of peptide chains.

Protection and Deprotection: The N-formyl group is stable under the neutral and mildly basic conditions often used for peptide bond formation but can be readily removed by acid-catalyzed solvolysis (hydrolysis or alcoholysis). datapdf.com This orthogonality allows for selective deprotection without cleaving the newly formed peptide bonds. researchgate.netpublish.csiro.au

Prevention of Racemization: A major challenge in peptide synthesis is the risk of racemization of the activated amino acid residue during coupling. nih.gov The use of N-formylamino acids, particularly in conjunction with the carbodiimide coupling method (e.g., using DCC), has been shown to suppress racemization effectively. datapdf.comresearchgate.net This is attributed to the exceptionally mild, neutral reaction conditions that prevail, which are less likely to promote the formation of racemization-prone intermediates like oxazolones. datapdf.com However, when using the mixed anhydride procedure, N-formylamino acids have been observed to lead to extensive racemization. researchgate.netresearchgate.net

Solid-Phase Peptide Synthesis (SPPS): The N-formyl group is compatible with SPPS protocols. nih.govmdpi.com Formylation can be performed directly on the resin-bound peptide (on-bead formylation) after the peptide chain has been assembled. nih.govresearchgate.net This is often accomplished by treating the peptidyl-resin with a pre-activated formic acid solution, for example, using DCC. nih.govmdpi.com This approach simplifies purification, as excess reagents and byproducts can be washed away, which is a significant advantage over liquid-phase synthesis. nih.gov The N-formyl group is also used to protect the indole (B1671886) nitrogen of tryptophan in Boc-based SPPS. peptide.com

Selective Derivatization: An N-formyl peptide ester provides a versatile intermediate for further modifications. It is possible to selectively hydrolyze either the ester group at the C-terminus or the formyl group at the N-terminus, allowing the peptide chain to be extended in either direction. researchgate.netresearchgate.net

Advanced Analytical Methodologies in N Formylglutamic Acid Research

Chromatographic Techniques for Separation and Quantification (e.g., Gas Chromatography)

Chromatographic methods are fundamental for the separation of N-formylglutamic acid from other metabolites in biological samples. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose. Research has demonstrated the use of HPLC to measure the urinary excretion of N-formylglutamic acid to assess folate nutritional status, as the enzyme responsible for its breakdown, formiminoglutamase, is folate-dependent. tandfonline.comtandfonline.com

In many applications, derivatization of the analyte is employed to enhance its chromatographic properties and detection. For instance, 2-oxo acids, a class of compounds related to amino acid catabolism, are derivatized with reagents like 1,2-diamino-4,5-methylenebenzene (DMB) to produce highly fluorescent products. tandfonline.com These derivatives can then be effectively separated on a reverse-phase column, such as a TSKgel ODS-80Ts column, and quantified with high sensitivity using a fluorescence detector. tandfonline.comtandfonline.com While gas chromatography (GC) is a staple for volatile compounds, its application to non-volatile amino acids like N-formylglutamic acid typically requires derivatization steps to increase volatility, which can add complexity to sample preparation. HPLC, particularly when coupled with mass spectrometry, often provides a more direct route for analysis in aqueous biological samples.

Table 1: Example of HPLC Parameters for Analysis of Related Metabolites This table is illustrative of typical conditions used for separating acidic metabolites in biological fluids, based on published methods for similar compounds. tandfonline.comtandfonline.com

| Parameter | Value |

| Column | TSKgel ODS-80Ts (4.6 i.d. × 250 mm, 5 µm) |

| Mobile Phase | 30 mmol/L KH₂PO₄-H₃PO₄ (pH 3.0):acetonitrile (7:3, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection | Fluorescence (Excitation: 367 nm, Emission: 446 nm) (after derivatization) |

Mass Spectrometric Identification and Structural Confirmation

Mass spectrometry (MS) is an indispensable technique for the unequivocal identification and structural confirmation of N-formylglutamic acid. When coupled with a chromatographic separation method like liquid chromatography (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) data, offering a high degree of specificity.

Soft ionization techniques such as electrospray ionization (ESI) are commonly used, as they typically generate an intact molecular ion (or a protonated/deprotonated molecule), which for N-formylglutamic acid (C₆H₉NO₅, molecular weight 175.14 g/mol ) would be observed at m/z 176.05 [M+H]⁺ in positive ion mode or m/z 174.04 [M-H]⁻ in negative ion mode. nih.govacdlabs.com

Tandem mass spectrometry (MS/MS) further enhances structural confirmation by fragmenting the parent ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For N-formylglutamic acid, expected fragmentation would involve losses of small neutral molecules like water (H₂O), formic acid (HCOOH), and carbon dioxide (CO₂), as well as cleavages along the amino acid backbone. This detailed fragmentation data allows for confident identification even in complex biological matrices. nih.govnih.gov In one study, N-formylglutamic acid was identified in a fermented corn sauce using a combination of mass spectrometry and nuclear magnetic resonance. nih.govacs.org

Table 2: Predicted Mass Spectrometric Data for N-Formyl-L-glutamic Acid Based on the compound's chemical structure and common fragmentation patterns. nih.gov

| Ion Type | Predicted m/z | Description |

| Parent Ion (Negative ESI) | 174.04 | [M-H]⁻ |

| Parent Ion (Positive ESI) | 176.05 | [M+H]⁺ |

| Fragment Ion | 156.03 | [M-H-H₂O]⁻ |

| Fragment Ion | 130.05 | [M-H-CO₂]⁻ or [M+H-HCOOH]⁺ |

| Fragment Ion | 128.03 | [M-H-HCOOH]⁻ |

| Fragment Ion | 84.04 | Glutamic acid immonium ion fragment |

Spectroscopic Analysis in Elucidating Molecular Characteristics

Spectroscopic techniques provide critical information about the molecular structure and chemical environment of N-formylglutamic acid. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful tool for elucidating the precise arrangement of atoms within the molecule.

¹H NMR spectroscopy would reveal distinct signals for the formyl proton (-CHO), the alpha-proton (α-H) adjacent to the nitrogen, and the protons of the glutamic acid side chain. The chemical shifts and coupling patterns of these protons provide definitive evidence of the N-formyl structure and the connectivity of the carbon skeleton. Similarly, ¹³C NMR spectroscopy would show characteristic resonances for the carbonyl carbons of the formyl group and the two carboxyl groups, as well as for the alpha-carbon and the side-chain carbons. In a study analyzing compounds in fermented corn sauce, NMR was used alongside mass spectrometry to confirm the presence of N-formylglutamic acid. nih.govacs.org

Infrared (IR) spectroscopy can also be used to identify key functional groups. The spectrum of N-formylglutamic acid would be expected to show characteristic absorption bands for the N-H bond of the amide, the C=O stretch of the formyl group, and the broad O-H and C=O stretches associated with the carboxylic acid groups.

Table 3: Predicted Spectroscopic Characteristics for N-Formyl-L-glutamic Acid Inferred from general principles and data available in chemical databases. nih.govhmdb.ca

| Spectroscopic Technique | Feature | Predicted Chemical Shift / Wavenumber |

| ¹H NMR | Formyl Proton (-CHO) | ~8.2 ppm |

| Alpha Proton (α-CH) | ~4.5 ppm | |

| Side Chain Protons (-CH₂CH₂-) | ~2.0-2.5 ppm | |

| ¹³C NMR | Carboxyl Carbons (-COOH) | ~175-180 ppm |

| Formyl Carbonyl (-CHO) | ~163 ppm | |

| Alpha Carbon (α-CH) | ~53 ppm | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 3300-2500 cm⁻¹ (broad) |

| N-H Stretch (Amide) | ~3300 cm⁻¹ | |

| C=O Stretch (Carboxylic Acid) | ~1710 cm⁻¹ | |

| C=O Stretch (Amide I) | ~1650 cm⁻¹ |

Isotopic Tracing and Metabolic Flux Analysis

Isotopic tracing is a powerful methodology for investigating the dynamics of metabolic pathways in which N-formylglutamic acid participates. bitesizebio.com This technique involves introducing a substrate labeled with a stable isotope (e.g., ¹³C or ¹⁵N) into a biological system and tracking the incorporation of the isotope into downstream metabolites over time. researchgate.netspringernature.com

Given that N-formylglutamic acid is a key intermediate in the catabolism of histidine to glutamate (B1630785), a ¹⁵N-labeled histidine tracer could be used to trace the flow of nitrogen through this pathway. nih.gov By measuring the rate of appearance and the isotopic enrichment of ¹⁵N in N-formylglutamic acid and subsequent metabolites like glutamate, researchers can quantify the metabolic flux through this pathway. escholarship.org This provides a dynamic view of metabolic activity that cannot be obtained from static concentration measurements alone. bitesizebio.com Such studies are critical for understanding how genetic mutations or nutritional status (like folate deficiency) impact histidine metabolism.

Metabolic flux analysis (MFA) uses the data from isotopic tracing experiments to build computational models of metabolic networks, providing quantitative rates for individual biochemical reactions. researchgate.net This approach could precisely delineate the rate of N-formylglutamic acid formation and consumption under various physiological and pathological conditions.

Table 4: Conceptual Design for an Isotopic Tracing Experiment Illustrative experiment to trace the histidine degradation pathway.

| Parameter | Description |

| Tracer | L-Histidine, uniformly labeled with ¹⁵N ([U-¹⁵N]-Histidine) |

| Biological System | Cell culture (e.g., hepatocytes) or in vivo model |

| Experimental Condition | Comparison between folate-sufficient and folate-deficient conditions |

| Analytical Method | LC-MS/MS |

| Analytes to Monitor | ¹⁵N-Histidine, ¹⁵N-Urocanic acid, ¹⁵N-4-Imidazolone-5-propionate, ¹⁵N-N-Formiminoglutamate, ¹⁵N-N-Formylglutamate, ¹⁵N-Glutamate |

| Primary Outcome | Quantify the fractional contribution of histidine to the N-formylglutamic acid pool and measure the flux through the folate-dependent formiminotransferase-cyclodeaminase enzyme. |

Biological Roles and Physiological Significance in Non Human Model Systems

Function as a Key Intermediate in Amino Acid Catabolism in Bacteria

In many bacteria, N-formimino-L-glutamic acid (FIGLU) is a crucial intermediate in the catabolic pathway of L-histidine, which ultimately breaks down this essential amino acid into L-glutamic acid. wikipedia.orgresearchgate.net This metabolic route allows bacteria to utilize histidine as a source of carbon and nitrogen for growth and energy. The degradation of histidine proceeds through several enzymatic steps, with FIGLU appearing after the initial conversion of histidine to urocanic acid and then to 4-imidazolone-5-propionate.

The conversion of FIGLU to glutamate (B1630785) represents a key juncture in this pathway, linking histidine catabolism to central metabolism. nih.gov For instance, in bacteria like Pseudomonas, enzymes involved in histidine degradation are well-documented, highlighting the importance of this pathway for the organism's metabolic versatility. wikipedia.org The breakdown of amino acids, including histidine, is a fundamental process for bacterial survival, providing necessary building blocks and energy. nih.gov

Participation in One-Carbon Unit Transfer Mechanisms in Microorganisms

The metabolism of N-formimino-L-glutamic acid is intrinsically linked to one-carbon (1C) metabolism, a set of essential pathways that transfer one-carbon units like formyl and methyl groups. nih.govcreative-proteomics.com These 1C units are vital for the biosynthesis of purines, thymidylate, and certain amino acids. nih.gov In microorganisms, the conversion of FIGLU to glutamate is catalyzed by the enzyme glutamate formiminotransferase. This reaction involves the transfer of the formimino group (-CH=NH) from FIGLU to the cofactor tetrahydrofolate (THF). healthmatters.io

This transfer generates L-glutamic acid and 5-formiminotetrahydrofolate, effectively channeling the one-carbon unit into the THF-dependent 1C metabolic pool. healthmatters.io From here, the formimino group can be further processed and utilized in various biosynthetic reactions. nih.gov This process underscores the role of FIGLU metabolism as a source of one-carbon units, connecting amino acid catabolism directly with the synthesis of nucleotides and other essential biomolecules. The cofactor that carries these one-carbon units, tetrahydrofolate, is derived from folic acid (Vitamin B9). youtube.com

Role as an Enzymatic Substrate for Hydrolases and Transferases

N-formyl-glutamic acid and its derivatives serve as specific substrates for at least two major classes of enzymes: hydrolases and transferases.

Hydrolases : In some metabolic pathways, particularly in certain bacteria like Pseudomonas putida, the enzyme N-formylglutamate deformylase acts on N-formyl-L-glutamate. wikipedia.org This enzyme belongs to the family of hydrolases, which use water to break down chemical bonds. Specifically, N-formylglutamate deformylase catalyzes the hydrolysis of N-formyl-L-glutamate to yield formate (B1220265) and L-glutamate. wikipedia.org This reaction is a key step in the histidine and glyoxylate/dicarboxylate metabolism pathways in these organisms. wikipedia.org Another hydrolase, N-acyl-D-glutamate amidohydrolase from Pseudomonas sp., can also act on N-formyl derivatives of D-glutamate. nih.gov

Transferases : The most prominent transferase that utilizes a derivative of N-formyl-glutamic acid is glutamate formiminotransferase. This enzyme catalyzes the transfer of the formimino group from N-formimino-L-glutamic acid (FIGLU) to tetrahydrofolate. nih.gov This is a critical step in the main pathway of histidine degradation and is essential for linking this catabolic process to one-carbon metabolism. nih.gov Deficiencies in this enzyme can lead to the accumulation and excretion of FIGLU. nih.gov Transferases are a broad class of enzymes that move a functional group from one molecule to another. nih.gov N-formyltransferases, for example, are key enzymes in processes like purine (B94841) biosynthesis, where they transfer formyl groups to amine acceptors, requiring N10-formyltetrahydrofolate for their activity. nih.gov

The following table summarizes the key enzymes that utilize N-formyl-glutamic acid or its derivatives as a substrate in non-human models.

| Enzyme Name | Enzyme Class | Substrate | Products | Organism/System Example |

| N-formylglutamate deformylase | Hydrolase | N-formyl-L-glutamate, H₂O | Formate, L-glutamate | Pseudomonas putida wikipedia.org |

| Glutamate formiminotransferase | Transferase | N-formimino-L-glutamic acid, Tetrahydrofolate | L-glutamic acid, 5-Formiminotetrahydrofolate | Bacteria, Rat Liver nih.govwikipedia.org |

| N-Acyl-D-glutamate amidohydrolase | Hydrolase | N-formyl-D-glutamate | Formate, D-glutamate | Pseudomonas sp. nih.gov |

Occurrence in Broader Metabolic Networks of Model Organisms (e.g., rats, Pseudomonas, Arthrobacter)

N-formyl-glutamic acid and its related compounds are integrated into the broader metabolic networks of various model organisms, demonstrating conserved biochemical pathways.

Rats : In rats, the metabolism of histidine to glutamic acid via the FIGLU intermediate is a well-established pathway, primarily occurring in the liver. nih.govbhsai.org The study of glutamate and glutamine metabolism is significant in understanding brain function and broader amino acid homeostasis in rats. nih.govnih.gov Research has also identified enzymes in rat testes, such as β-citryl-L-glutamate-hydrolysing enzyme, which is another name for N-formylglutamate deformylase, indicating its presence beyond the liver. wikipedia.org Furthermore, metabolic profiling studies in rats often involve the identification of numerous metabolites to understand pharmacokinetics and toxicology, within which intermediates of amino acid metabolism play a key role. mdpi.com

Pseudomonas : This genus of bacteria exhibits remarkable metabolic versatility, capable of utilizing a wide range of compounds as carbon and nitrogen sources. asm.orgplos.org The histidine degradation pathway, involving N-formyl-glutamic acid intermediates, is an important part of this adaptability. wikipedia.org Specific enzymes like N-formylglutamate amidohydrolase from Pseudomonas putida and N-acyl-D-glutamate amidohydrolase from Pseudomonas sp. have been purified and characterized, confirming the compound's role in their metabolism. wikipedia.orgnih.gov

Arthrobacter : Species of Arthrobacter are known for their ability to produce glutamic acid. nih.gov While the direct pathway involving N-formyl-glutamic acid is less detailed in the provided context for this specific genus, their robust glutamate metabolism suggests that pathways feeding into glutamate production, such as histidine catabolism, are likely active. nih.gov

The presence of N-formyl-glutamic acid metabolism across these diverse organisms highlights its fundamental role in linking the breakdown of the amino acid histidine with central metabolic pathways, including energy production and the synthesis of other essential molecules.

Emerging Research Directions and Future Perspectives

Integration of Omics Data for Systems-Level Understanding

A systems-level comprehension of the role of N-formylglutamic acid is being achieved through the integration of various "omics" data, including genomics, transcriptomics, proteomics, and metabolomics. This holistic approach allows researchers to construct comprehensive models of metabolic networks and understand how they are regulated.

Genome-scale metabolic models, such as those developed for Pseudomonas putida, incorporate data on genes, enzymes, and reactions, including those involved in the histidine degradation pathway where N-formylglutamic acid is an intermediate. nih.govplos.org These models can predict metabolic fluxes and cellular phenotypes under different conditions. nih.gov For instance, analysis of the P. putida metabolic network helped to correctly annotate the enzyme N-formylglutamate deformylase. nih.govplos.org

Metabolomics studies, which analyze the complete set of metabolites in a biological sample, are crucial for identifying and quantifying N-formylglutamic acid and related compounds. nih.gov Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to profile metabolites and understand how their levels change in response to genetic or environmental perturbations. nih.gov This information is vital for understanding the dynamic nature of metabolic pathways. nih.gov The integration of metabolomics with other omics data helps to create a more complete picture of cellular function. For example, combining metabolomic data with genomic information can link changes in metabolite levels to specific gene functions. acs.org

Enzyme Engineering and Biotechnological Applications Related to its Metabolism

The enzymes involved in the metabolism of N-formylglutamic acid are targets for enzyme engineering, with the goal of creating novel biocatalysts for various applications. longdom.org Enzyme engineering involves modifying enzymes to improve their activity, stability, and substrate specificity. longdom.orgmdpi.com

One area of interest is the engineering of enzymes for use in biosensors. For example, Fructosyl Amino Acid Oxidases (FAOX) are being studied for their potential use in monitoring glycated hemoglobin (HbA1c), a marker for diabetes. scispace.comnih.gov Molecular dynamics simulations are being used to understand the substrate specificity of these enzymes, which could facilitate the engineering of mutants with improved efficiency for detecting HbA1c. scispace.comnih.gov

Another application is in the synthesis of valuable chemicals. For instance, glutamate (B1630785) formiminotransferase (GFT) is an enzyme that can be used in the production of (6S)-calcium folinate, a pharmaceutical compound. swissbiotech.org In a biotechnological process, N-formylglutamic acid can be used as a formyl-group donor, avoiding the use of toxic chemicals like formamide (B127407) and formic acid. swissbiotech.org The engineering of enzymes like N-substituted formamide deformylase (NfdA) is also being explored. pnas.org This enzyme has potential applications in the degradation of N-substituted formamides, which can be environmental pollutants. pnas.org

The table below summarizes key enzymes in N-formylglutamic acid metabolism and their potential for biotechnological applications.

| Enzyme | Reaction Catalyzed | Potential Biotechnological Application |

| N-formylglutamate deformylase (FGase) | N-formyl-L-glutamate + H₂O → formate (B1220265) + L-glutamate wikipedia.org | Bioremediation, production of L-glutamate. nih.gov |

| Glutamate formiminotransferase (GFT) | 5-Formimidoyl-tetrahydrofolate + L-glutamate ⇌ Tetrahydrofolate + N-Formimidoyl-L-glutamate swissbiotech.org | Synthesis of (6S)-calcium folinate. swissbiotech.org |

| Fructosyl Amino Acid Oxidases (FAOX) | Oxidation of fructosyl amino acids scispace.comnih.gov | Development of biosensors for diabetes monitoring. scispace.comnih.gov |

| N-substituted formamide deformylase (NfdA) | Hydrolysis of N-substituted formamides pnas.org | Degradation of environmental pollutants. pnas.org |

Advanced Computational Modeling for Predictive Biology

Advanced computational modeling techniques are becoming increasingly important for studying N-formylglutamic acid and its associated metabolic pathways. These methods allow researchers to simulate and predict biological processes at the molecular level. hope.edu

Molecular dynamics (MD) simulations are a powerful tool for studying the structure, dynamics, and function of enzymes. frontiersin.org MD simulations have been used to investigate the substrate specificity of FAOX enzymes, providing insights that could guide the rational design of new enzyme variants. scispace.comnih.gov These simulations can also be used to study the interactions between enzymes and their substrates, helping to elucidate catalytic mechanisms. nih.gov For example, MD simulations have been used to study the interaction between phosphoglycerate mutase and enolase, two enzymes in the glycolytic pathway. nih.gov

Quantum mechanics/molecular mechanics (QM/MM) calculations are another computational method used to study enzymatic reactions. These calculations combine the accuracy of quantum mechanics for the reactive part of the system with the efficiency of molecular mechanics for the surrounding protein environment. frontiersin.org QM/MM calculations can be used to predict the mechanism of inhibition of enzymes, which is valuable for drug discovery. frontiersin.org

Computational docking is used to predict the binding mode of a ligand to a protein. acs.org This technique has been used to study the binding of inhibitors to N-formimino-L-glutamate iminohydrolase, an enzyme in the histidine degradation pathway. acs.org The insights gained from these studies can aid in the design of more potent and specific inhibitors. acs.org

The following table highlights some of the advanced computational modeling techniques and their applications in the study of N-formylglutamic acid and related enzymes.

| Computational Technique | Application |

| Molecular Dynamics (MD) Simulations | Studying enzyme-substrate interactions, investigating enzyme dynamics and conformational changes, guiding enzyme engineering. scispace.comnih.govfrontiersin.orgnih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Elucidating enzymatic reaction mechanisms, predicting inhibitor binding modes. frontiersin.org |

| Computational Docking | Predicting the binding orientation of small molecules to proteins, aiding in inhibitor design. acs.org |

| Constraint-Based Modeling | Predicting metabolic fluxes and cellular phenotypes, analyzing genome-scale metabolic networks. nih.gov |

N-Formylglutamic Acid as a Probe for Metabolic Pathway Studies

N-formylglutamic acid and its isotopically labeled forms can serve as valuable probes for studying metabolic pathways. britannica.com By tracing the fate of labeled atoms, researchers can follow the flow of metabolites through a pathway and quantify the rates of different reactions. nih.gov

For example, 13C-labeled N-formylglutamic acid can be used to trace the incorporation of the formyl group into purines and thymidylate. This type of metabolic flux analysis provides a dynamic view of metabolism that is not possible with static measurements of metabolite levels alone. nih.gov

N-formylglutamic acid can also be used to study the regulation of metabolic pathways. For instance, in Pseudomonas putida, N-formylglutamic acid can induce the expression of N-formylglutamate amidohydrolase, the enzyme that catalyzes its hydrolysis. nih.gov This suggests a feedback mechanism where the product of a pathway can regulate its own synthesis.

Furthermore, the accumulation of N-formylglutamic acid can be an indicator of metabolic dysfunction. For example, increased urinary excretion of N-formylglutamic acid has been observed in response to exposure to certain carcinogens, suggesting that it could be a biomarker for metabolic perturbations.

The use of N-formylglutamic acid as a metabolic probe is a powerful approach for gaining a deeper understanding of the intricate workings of cellular metabolism. embl.de

Q & A

(B) What are the standard analytical methods for quantifying N-formyl-glutamic acid in biological samples?

Answer:

Quantification requires precision due to structural similarity to glutamic acid and related derivatives. Key methods include:

- HPLC with UV/FLD Detection : Use C18 columns and mobile phases optimized for polar compounds. Pre-column derivatization with dansyl chloride or o-phthalaldehyde enhances sensitivity for trace detection .

- Enzymatic Assays : Couple with glutamate dehydrogenase (GLDH) and monitor NADH oxidation at 340 nm. Validate specificity using knockout controls to exclude interference from unmodified glutamic acid .

- Lowry-like Methods : Adapt the Folin-Ciocalteu reagent for protein-bound forms, but account for formyl group interference via calibration curves .

(B) How can researchers synthesize N-formyl-glutamic acid with high purity for in vitro studies?

Answer:

Synthesis involves formylation of glutamic acid or enzymatic modification:

- Chemical Synthesis : React L-glutamic acid with formic acid under anhydrous conditions. Purify via recrystallization (ethanol/water) and confirm purity (>95%) by HPLC and FTIR to verify formyl group retention .

- Enzymatic Routes : Use formyltransferases (e.g., from Bacillus spp.) with tetrahydrofolate as a cofactor. Monitor reaction kinetics using LC-MS to avoid byproducts like poly-γ-glutamate .

(A) How can statistical experimental design improve N-formyl-glutamic acid yield in microbial systems?

Answer:

Optimize fermentation parameters using:

- Plackett-Burman Design : Screen 15+ variables (e.g., carbon sources, pH, trace metals). For Bacillus spp., Na-citrate and (NH₄)₂SO₄ are critical for formylation efficiency, while excess phosphate inhibits yield .

- Box-Behnken Design : Refine optimal conditions (e.g., 36.5 g/L yield achieved at pH 7.2, 30°C, and 0.1 mM Ca²⁺). Validate with ANOVA (p < 0.05) to ensure model robustness .

(A) What experimental strategies mitigate instability of N-formyl-glutamic acid in aqueous formulations?

Answer:

Address degradation via:

- Lyophilization : Stabilize at -20°C in amber vials. Avoid repeated freeze-thaw cycles, which disrupt the formyl group .

- Excipient Screening : Test bulking agents (e.g., trehalose) to prevent aggregation. Use DSC to confirm glass transition temperatures (Tg) > 50°C for shelf-life extension .

- Interaction Mapping : Employ NMR to detect reactivity with reducing sugars or metal ions, which accelerate decomposition .

(A) How to resolve structural ambiguities in N-formyl-glutamic acid derivatives using advanced spectrometry?

Answer:

- High-Resolution MS : Use Q-TOF systems (resolution > 30,000) to distinguish isotopic patterns of formylated vs. acetylated analogs (e.g., Δm/z 0.036 for C=O vs. CH₃CO) .

- 2D-NMR : Assign δ 8.2 ppm (formyl proton) and δ 170-175 ppm (carbonyl carbons) in HSQC and HMBC spectra. Compare with NIST reference data for stereochemical confirmation .

(B) What are the critical controls for ensuring specificity in N-formyl-glutamic acid cellular uptake assays?

Answer:

- Competitive Inhibition : Co-treat with excess unmodified glutamic acid to block non-specific transporters .

- Mass Spectrometry Imaging (MSI) : Localize intracellular accumulation while excluding extracellular contamination .

(A) How to analyze conflicting data on N-formyl-glutamic acid’s role in folate metabolism?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.